Rhenium oxychloride
Description
Significance of Rhenium Oxychloride Compounds in Modern Inorganic Chemistry
Rhenium oxychlorides are pivotal starting materials in the synthesis of a wide variety of rhenium compounds, particularly in the realm of organometallic and coordination chemistry. rsc.orgillinois.edu Their reactivity allows for the preparation of complexes with applications in catalysis and materials science. For instance, compounds like rhenium(V) and (III) complexes are explored for their potential catalytic activities. tandfonline.comrsc.orgscispace.comnih.govcnr.it The development of new synthetic routes to solvated rhenium oxychlorides has further enhanced their utility, providing more convenient and safer alternatives to traditional high-temperature methods. rsc.orgillinois.edu
The study of rhenium oxychlorides also contributes significantly to the fundamental understanding of the structure, bonding, and reactivity of transition metal complexes. The interplay between the metal center, oxo ligands, and chloro ligands leads to interesting electronic and magnetic properties. Research into the magnetic behavior of certain this compound-based materials has revealed novel quantum phenomena, such as the realization of an anisotropic triangular lattice in A₃ReO₅Cl₂ (A = Ba, Sr), which exhibits properties of a gapless spin liquid. novanet.caarxiv.org This highlights the role of these compounds in the expanding field of quantum magnetism. novanet.caarxiv.org
Furthermore, the structural diversity of rhenium oxychlorides, from simple tetrahedral molecules to complex dimeric and polymeric structures, provides a rich field for crystallographic studies. rsc.orgillinois.eduresearchgate.net These investigations offer insights into the influence of oxidation state and ligand environment on the molecular geometry and intermolecular interactions.
Overview of Rhenium Oxohalide Systems and Their Research Relevance
The chemistry of rhenium extends beyond oxychlorides to a broader class of oxohalides, which includes fluorides, bromides, and iodides. archive.orgacs.orgacs.org These systems are characterized by the presence of both oxo and halo ligands, leading to a wide range of chemical and physical properties. The research in this area is driven by the desire to synthesize new compounds with unique structures and functionalities.
Rhenium oxohalides are known to exist in various oxidation states, most commonly from +5 to +7. mcmaster.ca The nature of the halogen and the number of oxo ligands significantly influence the structure and reactivity of the compound. For example, ReO₃Cl is a molecular liquid with a tetrahedral structure, while ReO₃F is a polymeric solid with octahedral rhenium centers. wikipedia.org
Convenient solution-based preparations for several solvated rhenium oxochlorides in the +7 and +6 oxidation states have been developed, offering practical starting points for further chemical exploration. illinois.edunih.gov The synthesis and characterization of various this compound complexes, such as ReO₃Cl(THF)₂, ReOCl₄(THF), and dimeric species like Re₂O₃Cl₆L₂ (where L is a neutral ligand), have been extensively reported. rsc.orgillinois.edunih.gov These studies often involve detailed structural analysis using X-ray crystallography and spectroscopic techniques like infrared (IR) spectroscopy to probe the metal-ligand bonding. rsc.orgillinois.edunih.govcdnsciencepub.com
The reactivity of rhenium oxychlorides with Lewis bases leads to the formation of a vast number of adducts and complexes. tandfonline.comwikipedia.org For instance, ReOCl₃ can react with various ligands to form complexes like [ReOCl₃(PPh₃)₂] and [ReOCl₃L], which are themselves important precursors for further synthesis. tandfonline.comrsc.orgscispace.comnih.gov The study of these reactions provides valuable information on the coordination chemistry of rhenium and the stability of different structural motifs.
Below is an interactive data table summarizing the properties of some key this compound compounds.
| Compound | Formula | Oxidation State of Re | Color | Melting Point (°C) | Boiling Point (°C) | Structure |
| Rhenium trioxide chloride | ReO₃Cl | +7 | Colorless | 4.5 | 113 | Tetrahedral |
| Rhenium oxytetrachloride | ReOCl₄ | +6 | --- | --- | --- | --- |
| Rhenium(V) oxychloride complex | [ReOCl₃(PPh₃)₂] | +5 | --- | --- | --- | --- |
| Dimeric Rhenium(VI) oxychloride | Re₂O₃Cl₆(THF)₂ | +6 | --- | --- | --- | Dinuclear, single oxo bridge |
Structure
2D Structure
Properties
CAS No. |
42246-25-3 |
|---|---|
Molecular Formula |
ClHO3Re |
Molecular Weight |
270.66 g/mol |
IUPAC Name |
trioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.3O.Re/h1H;;;; |
InChI Key |
JTYZVHVMGITCNH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Re](=O)=O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Rhenium Oxychloride Compounds
Direct Halogenation Routes
Direct chlorination methods are fundamental in the synthesis of rhenium oxychlorides, utilizing either rhenium oxides or elemental rhenium as starting materials.
Chlorination of Rhenium Oxides (e.g., ReO₃)
Rhenium trioxide chloride (ReO₃Cl), a colorless, distillable liquid, can be synthesized through the direct chlorination of rhenium trioxide (ReO₃). wikipedia.org The reaction proceeds as follows:
2 ReO₃ + Cl₂ → 2 ReO₃Cl wikipedia.org
This method provides a direct route to this specific rhenium(VII) oxychloride.
Direct Chlorination of Rhenium Metal
The direct chlorination of rhenium metal can yield different rhenium oxychlorides depending on the reaction conditions. Heating rhenium metal in a mixture of air and chlorine is a convenient method for preparing rhenium oxytetrachloride (ReOCl₄). rsc.org While the direct chlorination of powdered rhenium metal can give low yields of ReOCl₄, using a rhenium mirror suspended on a porous brick can lead to high yields. mcmaster.ca It is noted that this process may also produce rhenium pentachloride, necessitating separation by pumping at reduced pressure. mcmaster.ca
Oxygenation Reactions of Rhenium Chlorides
The introduction of oxygen to rhenium chloride compounds provides another strategic approach to the synthesis of rhenium oxychlorides.
Oxygenation of Rhenium Pentachloride to Rhenium(VII) Oxychloride
Rhenium pentachloride (ReCl₅) can be oxygenated to form a rhenium(VII) oxychloride. Specifically, the reaction of ReCl₅ with dichlorine monoxide (Cl₂O) yields rhenium trioxide chloride (ReO₃Cl). wikipedia.org
ReCl₅ + 3 Cl₂O → ReO₃Cl + 5 Cl₂ wikipedia.org
Another convenient method involves heating rhenium pentachloride with dry oxygen in a sealed Carius tube at 180°C to produce rhenium oxytetrachloride (ReOCl₄). mcmaster.ca This method is noted for producing a very pure product with only a few vacuum distillations required for purification. mcmaster.ca
Solution-Based and High-Temperature Synthetic Approaches
Alternative synthetic strategies, including reactions between different rhenium compounds, can be employed to produce rhenium oxychlorides.
Synthesis from Rhenium Pentachloride and Rhenium Trioxide
A method for the synthesis of a rhenium oxychloride involves the reaction between rhenium pentachloride (ReCl₅) and rhenium trioxide (ReO₃). This reaction highlights the versatility of using different rhenium species as precursors.
| Precursor 1 | Precursor 2 | Product |
| Rhenium Trioxide (ReO₃) | Chlorine (Cl₂) | Rhenium Trioxide Chloride (ReO₃Cl) |
| Rhenium Metal (Re) | Air and Chlorine (Cl₂) | Rhenium Oxytetrachloride (ReOCl₄) |
| Rhenium Pentachloride (ReCl₅) | Dichlorine Monoxide (Cl₂O) | Rhenium Trioxide Chloride (ReO₃Cl) |
| Rhenium Pentachloride (ReCl₅) | Oxygen (O₂) | Rhenium Oxytetrachloride (ReOCl₄) |
Controlled Synthesis of Specific this compound Species
The preparation of specific this compound compounds often requires carefully controlled reaction conditions to achieve the desired oxidation state and stoichiometry.
Rhenium(VII) oxychlorides: Rhenium trioxide chloride (ReO₃Cl), a colorless liquid, can be synthesized by the chlorination of rhenium trioxide (ReO₃) wikipedia.org. Another route to ReO₃Cl involves the reaction of rhenium pentachloride with dichloromonoxide semanticscholar.org. This compound is a useful starting material in rhenium chemistry semanticscholar.org.
Rhenium(VI) oxychlorides: Rhenium oxytetrachloride (ReOCl₄) has been identified as a product in the reaction of what was initially believed to be rhenium "tetrachloride" with oxygen mcmaster.ca.
Hydrated and Solvated Species: Convenient methods have been developed for the preparation of solvated rhenium oxochlorides, which serve as valuable precursors in further chemical synthesis. Examples include ReO₃Cl(THF)₂, ReOCl₄(THF), Re₂O₃Cl₆(THF)₂, and Re₂O₃Cl₆(H₂O)₂ acs.org. The synthesis of the hydrated species ReOCl₄•H₂O can be achieved through specific controlled reactions, although detailed procedures are proprietary.
Lower Oxidation State Oxychlorides: The synthesis of rhenium oxychlorides with rhenium in lower oxidation states, such as ReOCl₂, often involves the reduction of higher oxidation state precursors. For instance, the title compound [ReOCl₂(L)] (where HL = 2-(1-ethanolaminomethyl)-1-methylimidazole) was prepared from the reaction of (n-Bu₄N)[ReOCl₄] with the ligand HL in acetonitrile (B52724) researchgate.net.
Solvothermal Synthesis for Rhenium Complexes
Solvothermal synthesis is a method that employs solvents under elevated temperatures and pressures to facilitate the formation of crystalline materials. While specific examples for the direct synthesis of simple rhenium oxychlorides via this method are not extensively detailed in the provided context, the principles of solvothermal synthesis are applicable to the creation of more complex rhenium-containing coordination complexes and materials where this compound species might act as precursors. This technique allows for the control of crystal growth and morphology of the final product.
Solution Combustion Synthesis for Rhenium-Containing Materials
Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing powdered materials, including those containing rhenium. mdpi.com This technique is based on a self-sustaining exothermic redox reaction in a solution containing metal precursors (oxidizers) and a fuel. mdpi.comqu.edu.qa
Key aspects of SCS for rhenium-containing materials include:
Precursors: Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) is a common rhenium precursor, while fuels like glucose and urea (B33335) can be used. researchgate.net
Reaction Process: The process typically involves dissolving the oxidizer and fuel in a solvent (often water), heating the solution to evaporate the solvent and initiate the combustion reaction. qu.edu.qaosti.gov
Product Control: The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and the final product composition. mdpi.comresearchgate.net A stoichiometric ratio can lead to the formation of pure metallic rhenium, while deviations can result in rhenium oxides like ReO₂ and ReO₃. mdpi.comresearchgate.net
Characteristics of Products: Materials synthesized via SCS often consist of large agglomerates of primary particles and can exhibit increased porosity with higher fuel content due to the release of larger volumes of gas during combustion. mdpi.com
Table 1: Overview of Synthetic Methodologies for this compound and Related Compounds
| Synthesis Method | Target Compound/Material | Key Features |
|---|---|---|
| Controlled Synthesis | Specific this compound species (e.g., ReO₃Cl, ReOCl₄) | Precise control of reaction conditions to achieve desired stoichiometry and oxidation state. |
| Solvothermal Synthesis | Rhenium complexes and materials | Utilizes solvents at elevated temperature and pressure to control crystal growth. |
| Solution Combustion Synthesis | Rhenium-containing powdered materials | Rapid, self-sustaining exothermic reaction in solution. Product composition is highly dependent on the fuel-to-oxidizer ratio. |
Optimization and Yield Considerations in this compound Synthesis
The successful synthesis of this compound compounds with high purity and yield necessitates careful optimization of various reaction parameters. These factors significantly influence the reaction kinetics, product formation, and the minimization of impurities.
Influence of Reactant Stoichiometry and Gas Flow Rates
The precise control of reactant stoichiometry is fundamental to directing the outcome of a chemical reaction. In the context of this compound synthesis, the ratio of reactants will determine the specific oxychloride species formed. For instance, in reactions involving the oxidation of rhenium metal or lower oxides, the amount of the oxidizing agent (e.g., oxygen, chlorine) must be carefully metered.
Gas flow rates are particularly important in reactions involving gaseous reactants or volatile products. In the oxidation of rhenium, the flow rate of oxygen can be a rate-controlling factor. nasa.gov At higher temperatures, the reaction rate can be dependent on the gas phase diffusion of oxygen to the sample surface. nasa.gov Therefore, optimizing the gas flow rate is crucial for achieving a consistent and efficient reaction.
Impact of Heating and Cooling Rates
The rates at which a reaction mixture is heated and cooled can have a profound effect on the microstructure, phase purity, and crystallinity of the final product.
Heating Rate: A higher heating rate can provide a greater driving force for reactions, potentially leading to faster reaction times. mdpi.com In solution combustion synthesis, the heating of the precursor solution is a critical step to initiate the self-sustaining reaction. acs.org
Cooling Rate: The cooling rate can influence the crystallization process. Slow cooling can promote the growth of larger, more well-defined crystals, which can be beneficial for purification and characterization. Conversely, rapid cooling can "freeze" a particular phase or create amorphous materials.
Purity Enhancement Techniques
After the initial synthesis, purification steps are often necessary to remove unreacted starting materials, byproducts, and other impurities. Common techniques for the purification of solid this compound compounds include vacuum sublimation and recrystallization.
Vacuum Sublimation: This technique is effective for purifying volatile solids. list-technology.com The crude solid is heated under reduced pressure, causing it to sublime (transform directly from a solid to a gas). libretexts.org The gaseous compound then desublimes (condenses back into a solid) on a cold surface, leaving non-volatile impurities behind. libretexts.orgyoutube.com This method is advantageous as it is a physical process that does not introduce additional chemical reagents. mbraun.com The efficiency of vacuum sublimation depends on factors such as the sublimation temperature and the pressure of the system. youtube.com
Recrystallization: This is a common method for purifying solid compounds. It involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
Structural Elucidation and Characterization Techniques
X-ray Diffraction Studies
X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction methods have been instrumental in characterizing the various forms of rhenium oxychloride.
Complexes derived from rhenium oxychlorides have also been extensively studied. For instance, the structure of ReOCl₃(PPh₃)₂ has been reinvestigated, revealing a unit cell containing three discrete monomeric molecules with a trans-bis(phosphine) configuration. researchgate.net One of these molecules exhibits disorder in the Cl-Re=O unit. researchgate.net The reaction of this compound in methanol (B129727) leads to the formation of ReI₂O(OMe)(PPh₃)₂, which has also been characterized by single-crystal X-ray analysis. researchgate.net The Re=O bond length in this derivative is 1.698(5) Å, while the Re-O(methoxo) bond length is 1.859(5) Å. researchgate.net
Furthermore, the synthesis and crystal structures of various rhenium oxohalides, such as ReO₃Cl(THF)₂, ReOCl₄(THF), Re₂O₃Cl₆(THF)₂, and Re₂O₃Cl₆(H₂O)₂, have been reported, providing a deeper understanding of the coordination chemistry of rhenium oxychlorides.
Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and determining the purity of a sample. It is also used to obtain crystallographic parameters for materials that are not available as single crystals. In the context of rhenium compounds, PXRD has been used to characterize the products of various reactions. For example, the reduction of ammonium (B1175870) perrhenate (B82622) to produce rhenium metal has been studied in situ using X-ray powder diffraction, allowing for the identification of the final product and the observation of changes in crystallinity at different temperatures. d-nb.info While not directly focused on this compound, these studies demonstrate the utility of PXRD in the broader field of rhenium chemistry. The technique is crucial for confirming the formation of a specific this compound phase and ensuring the absence of impurities such as rhenium oxides or other oxychloride species.
Spectroscopic Characterization
Spectroscopic techniques probe the energy levels within a molecule, providing information about its vibrational modes, electronic transitions, and the chemical environment of its constituent atoms.
Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups. For rhenium oxychlorides, these techniques are particularly useful for identifying the Re=O and Re-Cl stretching frequencies.
The IR spectrum of a compound believed to be PCl₄⁺ReCl₆⁻ showed a strong absorption at 649 cm⁻¹, which is characteristic of the PCl₄⁺ ion. mcmaster.ca This indicates the presence of this cation rather than a simple adduct of ReCl₅ and PCl₅. mcmaster.ca
In studies of supported rhenium oxide catalysts, Raman and IR spectroscopy have been used to characterize the surface species. lehigh.edu These studies reveal that the structure of the surface rhenium oxide species is influenced by the support material and the presence of additives. lehigh.edu While these are surface species, the vibrational data obtained provides insights into the bonding of rhenium-oxygen and rhenium-halogen moieties.
The IR spectra of various metal oxides have been systematically studied, providing a valuable database for the identification of these compounds. nasa.gov This foundational work is essential for interpreting the spectra of more complex materials like rhenium oxychlorides, allowing for the differentiation of Re-O bonds from other metal-oxygen bonds.
| Compound/Species | Technique | **Frequency (cm⁻¹) ** | Assignment |
| PCl₄⁺ReCl₆⁻ | IR | 649 | PCl₄⁺ ion |
Electronic absorption (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like rhenium oxychlorides, these spectra are often dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions.
The electronic absorption spectra of ReOX₃(dppe) compounds (where X is a halogen and dppe is a phosphine (B1218219) ligand) show two low-energy components at approximately 11,500 cm⁻¹ and 16,000 cm⁻¹, which are assigned to spin-allowed d-d transitions. researchgate.net The substitution of the oxo ligand with an arylimido group affects the energies of these transitions. researchgate.net
Studies on the speciation of rhenium in chloride melts using electronic absorption spectroscopy have helped to identify the various rhenium species present under different conditions. researchgate.net In these high-temperature environments, rhenium can exist as chloro- and oxychloro-complexes. researchgate.net The UV-Vis spectra of various rhenium complexes in solution have also been reported, showing characteristic absorption bands that are sensitive to the ligand environment. researchgate.netresearchgate.net
| Compound/Species | **Wavenumber (cm⁻¹) ** | Assignment |
| ReOX₃(dppe) | ~11,500 | d-d transition |
| ReOX₃(dppe) | ~16,000 | d-d transition |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. While ¹H and ¹³C NMR are common, the study of other nuclei can provide unique structural insights. For rhenium compounds, NMR studies are less common due to the quadrupolar nature of the rhenium isotopes (¹⁸⁵Re and ¹⁸⁷Re), which can lead to broad signals. However, solid-state NMR techniques are emerging as a valuable tool. rsc.org
A detailed high-field solid-state NMR study of several perrhenates and Re₂(CO)₁₀ has been conducted, providing insights into the effects of the local environment and Re-Re bonding on the rhenium NMR tensor parameters. rsc.org While this study does not directly investigate rhenium oxychlorides, it lays the groundwork for future NMR studies of these compounds.
In the characterization of new rhenium N₂S₂ chelate complexes formed from ReOCl₃(PPh₃)₂, NMR spectroscopy was used to characterize the resulting diastereomers. nih.gov This demonstrates the utility of NMR in characterizing the organic ligands coordinated to the this compound core. The search results did not provide specific NMR data for this compound itself, but the application of NMR to related technetium compounds (⁹⁹Tc NMR) suggests its potential for future studies of rhenium oxychlorides.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in identifying the oxidation state of rhenium.
The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of a specific element and its oxidation state. The Re 4f region of the XPS spectrum is particularly diagnostic for rhenium compounds. It shows well-separated spin-orbit components (Re 4f7/2 and Re 4f5/2). thermofisher.com
Different oxidation states of rhenium produce a chemical shift in the binding energy of the Re 4f peaks. For instance, metallic rhenium (Re(0)) has a characteristic Re 4f7/2 peak at approximately 40.6 eV. researchgate.net In contrast, oxidized species exhibit peaks at higher binding energies. Studies on various rhenium oxides have identified the Re 4f7/2 peak for ReO2 (Re(IV)) and ReO3 (Re(VI)) at binding energies around 42.1 eV and 44.1 eV, respectively. The fully oxidized Re2O7 (Re(VII)) phase shows a characteristic 4f7/2 peak at approximately 45.3 eV. researchgate.netescholarship.org By analyzing the precise position of the Re 4f peaks for a sample of this compound, the formal oxidation state of the rhenium center can be unequivocally determined, distinguishing it from other rhenium oxides or metallic states. escholarship.org
| Rhenium Species | Oxidation State | Re 4f7/2 Binding Energy (eV) |
|---|---|---|
| Metallic Re | Re(0) | ~40.6 |
| ReO2 | Re(IV) | ~42.1 |
| ReO3 | Re(VI) | ~44.1 |
| Re2O7 | Re(VII) | ~45.3 |
Mass Spectrometry (e.g., ESI+ Mass Spectrum)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and can provide clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for coordination and organometallic complexes, as it typically allows the detection of the intact molecular ion with minimal fragmentation. libretexts.org
In a typical ESI+ mass spectrometry experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI source would generate gaseous, protonated, or otherwise adducted molecular ions. The mass analyzer then separates these ions based on their m/z ratio. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion of this compound. High-resolution mass spectrometry can confirm the elemental composition by matching the experimental m/z value to the calculated value based on the isotopic distribution of rhenium, oxygen, and chlorine. researchgate.netuvic.ca Analysis of rhenium complexes by ESI-MS has shown that the technique is effective in identifying intact molecular ions and providing diagnostic fragments related to the compound's structure. nih.govresearchgate.net
Elemental and Compositional Analysis (e.g., EDS, ICP-OES)
Confirming the elemental composition of this compound is a fundamental step in its characterization. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are employed for this purpose.
EDS is often coupled with scanning electron microscopy and provides a qualitative and semi-quantitative analysis of the elemental composition. It detects characteristic X-rays emitted from the sample during electron beam bombardment, identifying the elements present.
For highly accurate and quantitative results, ICP-OES is the preferred method. analytik-jena.com This technique involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. youtube.com For this compound, ICP-OES analysis would provide precise measurements of the weight percentages of rhenium, oxygen, and chlorine, allowing for the verification of the compound's empirical formula.
| Element | Symbol | Atomic Weight (g/mol) | Atomic % | Weight % |
|---|---|---|---|---|
| Rhenium | Re | 186.21 | 16.7 | 54.12 |
| Oxygen | O | 16.00 | 16.7 | 4.65 |
| Chlorine | Cl | 35.45 | 66.6 | 41.23 |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. uomustansiriyah.edu.iq Thermogravimetric Analysis (TGA) is particularly valuable for assessing the thermal stability and decomposition profile of compounds like this compound. umw.edu.pl
In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen, argon, or air). youtube.com The resulting plot of mass versus temperature, known as a thermogram, reveals temperatures at which the material undergoes mass loss. For this compound, TGA can identify the temperature at which it begins to decompose or sublime. The decomposition of rhenium compounds can lead to the formation of volatile species, such as dirhenium heptoxide (Re₂O₇), which would be observed as a significant mass loss in the thermogram. nih.govmdpi.com The shape of the TGA curve and the temperatures of mass loss events provide crucial information about the compound's thermal stability and the nature of its decomposition products.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 200 | ~0.5% | Loss of adsorbed moisture |
| 200 - 450 | Variable | Decomposition/sublimation begins |
| > 450 | Significant | Formation of volatile oxides (e.g., Re2O7) |
Coordination Chemistry of Rhenium Oxychloride Complexes
Rhenium Oxidation States and Coordination Geometries in Oxychloride Frameworks
Rhenium is known to exist in several oxidation states within oxychloride frameworks, most notably +5, +6, and +7. researchgate.netillinois.edu The specific oxidation state and the nature of the coordinated ligands dictate the resulting coordination geometry of the complex.
Rhenium(VII) : In compounds like rhenium trioxide chloride (ReO₃Cl), the metal center is in the +7 oxidation state. wikipedia.org The molecule adopts a simple tetrahedral geometry. wikipedia.org However, upon reaction with Lewis bases, the coordination number increases, leading to distorted octahedral geometries, such as in ReO₃Cl(THF)₂ where the three oxo ligands are in a facial arrangement. illinois.eduwikipedia.org Another Re(VII) complex, [ReO₃(phen)(H₂PO₄)]·H₂O, exhibits a square-based bipyramidal coordination geometry. researchgate.net
Rhenium(VI) : The +6 oxidation state is found in compounds like ReOCl₄ and its adducts. The complex ReOCl₄(THF) features a Re(VI) center in a trans octahedral structure. illinois.edu Dinuclear Re(VI) compounds, such as Re₂O₃Cl₆L₂ (where L = THF or H₂O), contain a nearly linear oxo bridge, with each rhenium center displaying a pseudo-octahedral arrangement where the terminal oxo group is trans to the Lewis base. researchgate.netillinois.edu
Rhenium(V) : The Re(V) oxidation state is common and often features the {ReO}³⁺ core. d-nb.info A prominent example is trans-[ReOCl₃(PPh₃)₂], which has a distorted octahedral geometry with the two bulky triphenylphosphine (B44618) ligands in a trans configuration. tandfonline.comcdnsciencepub.com This compound is a widely used starting material in rhenium chemistry due to the lability of its ligands. tandfonline.com Other Re(V) complexes also typically exhibit five- or six-coordinate geometries, such as distorted square pyramidal or octahedral shapes. ajol.infonih.gov
Table 1: Oxidation States and Geometries of Selected Rhenium Oxychloride Complexes
| Rhenium Oxidation State | Example Compound | Coordination Geometry | Reference |
|---|---|---|---|
| +7 | ReO₃Cl | Tetrahedral | wikipedia.org |
| +7 | ReO₃Cl(THF)₂ | Distorted Octahedral (fac-oxo) | illinois.edu |
| +6 | ReOCl₄(THF) | Octahedral (trans-oxo/THF) | illinois.edu |
| +5 | trans-[ReOCl₃(PPh₃)₂] | Distorted Octahedral | tandfonline.comcdnsciencepub.com |
| +5 | [MeReO(edt)(SPh)]⁻ | Distorted Square Pyramidal | nih.gov |
Adduct Formation with Lewis Bases (e.g., ReO₃ClL₂)
Rhenium oxychlorides function as Lewis acids, readily reacting with Lewis bases (electron-pair donors) to form stable coordination complexes known as adducts. wikipedia.orgsolubilityofthings.com This process typically involves an expansion of the coordination sphere of the rhenium center.
A classic example is the reaction of rhenium trioxide chloride, ReO₃Cl. While the parent molecule is tetrahedral, it reacts with Lewis bases (L) such as tetrahydrofuran (B95107) (THF) or pyridine (B92270) to form six-coordinate adducts with the general formula ReO₃ClL₂. illinois.eduwikipedia.org X-ray crystallography of ReO₃Cl(THF)₂ reveals a distorted octahedral geometry where the two THF ligands are coordinated to the rhenium center. illinois.edu Similarly, methyltrioxorhenium(VII) (MTO), a related organometallic oxo complex, forms octahedral adducts with various bidentate Lewis bases. acs.org The formation of these adducts is a fundamental reaction in the coordination chemistry of high-valent rhenium oxychlorides, providing a pathway to more complex and varied structures. solubilityofthings.com
Ligand Exchange Reactions
Ligand exchange, or substitution, is a pivotal class of reactions for this compound complexes, allowing for the systematic modification of the metal's coordination sphere. savemyexams.com These reactions involve the replacement of one or more ligands by new incoming ligands, leading to the formation of a new, often more stable, complex. savemyexams.comchemistrystudent.com The starting material trans-[ReOCl₃(PPh₃)₂] is particularly valued for its utility in ligand substitution reactions, where its chloride and phosphine (B1218219) ligands can be readily replaced. tandfonline.com
The ligands in this compound complexes can be substituted by a wide array of other ligands, with phosphines and amines being common choices. The complex trans-[ReOCl₃(PPh₃)₂] is an excellent precursor for these reactions. tandfonline.com The chloride ligand positioned trans to the oxo group is particularly labile and easily substituted. tandfonline.com
Phosphine Substitution : In complexes like fac-[Re(CO)₃(L)(R-N^N)], phosphine ligands can be introduced to modulate the electronic and photophysical properties. iaea.org The reaction of [Re(η⁶-C₆H₆)(NCCH₃)₃]⁺ with phosphines like PMe₃ and PPh₃ results in the displacement of acetonitrile (B52724) ligands to form new phosphine-containing complexes. uzh.ch
Amine and Schiff Base Substitution : Amine-containing ligands, including multidentate Schiff bases and thiosemicarbazones, readily react with Re(V) oxychloride precursors. For instance, the reaction of trans-[ReOCl₃(PPh₃)₂] with tridentate thiosemicarbazone ligands leads to the formation of new Re(III) complexes, involving both ligand exchange and reduction of the metal center. psu.edu Similarly, reactions with Schiff bases like N-(2-amino-3-methylphenyl)salicylideneimine (H₃mps) can yield Re(V) imido complexes, demonstrating the versatility of these substitution reactions. ajol.info The reaction of trans-[ReOCl₃(PPh₃)₂] with 1,3-di(pyridin-2-yl)but-1-ene-1,3-diol (H₂dbd) in acetonitrile resulted in a ligand-bridged dimeric complex, (µ-dbd)[ReOCl₂(PPh₃)]₂. psu.edu
Controlling the three-dimensional arrangement of ligands (stereochemistry) is a sophisticated aspect of synthesizing rhenium complexes. The choice of ligands, starting materials, and reaction conditions can be used to direct the formation of specific isomers (e.g., cis vs. trans). nih.gov
Studies on Re(V)-salen complexes, formed from the reaction of ReO(PPh₃)₂Cl₃ with tetradentate salicylideneamine ligands, show that the resulting configuration can be either symmetrical or nonsymmetrical. nih.govacs.orgcapes.gov.br This outcome is dependent on factors like the length of the carbon bridge in the salen ligand and the size and boiling point of the alcohol used as the solvent. nih.govacs.org
Furthermore, synthetic strategies have been developed to selectively prepare N,N-trans and N,N-cis isomers of Re(O)(L)₂Cl complexes, where L is a bidentate oxazolinyl- or thiazolinyl-phenolato ligand. nih.gov The selection of the specific ligand helps determine the preferred isomeric form, while the use of pyridine bases with varying steric bulk can control the rate of interconversion between isomers. nih.gov In reactions of (NBu₄)[ReOCl₄] with bulky isocyanide ligands, the resulting [ReOCl₃(CNArR)₂] complexes were found to have a cis coordination of the two isocyanide ligands. d-nb.info
The solvent in which a ligand exchange reaction is performed can have a profound impact on the reaction pathway and the final products. iisc.ac.in The polarity of the solvent can influence the rate of ligand exchange and even the resulting configuration of the complex. iaea.orgnih.gov
Direct Participation : In polar solvents, solvent molecules can act as ligands themselves, displacing other ligands in the coordination sphere. researchgate.net Studies on rhenium(IV) complexes with 2,2'-bipyrimidine (B1330215) showed that crystallization from different solvents (acetonitrile vs. acetic acid/water) yielded distinct solvated products, [ReCl₄(bpym)]·MeCN and [ReCl₄(bpym)]·CH₃COOH·H₂O, with subtle but significant differences in their crystal packing and intermolecular interactions. mdpi.com
Configurational Influence : The solvent can dictate the stereochemical outcome of a reaction. For Re(V)-salen complexes, the configuration (symmetrical or nonsymmetrical) was found to depend on the alcohol used as the solvent. nih.govacs.org
Rate Influence : The rate of ligand exchange is also affected by the solvent. In a study of bis(oxazolinylphenolato) oxorhenium(V) complexes, a wide range of solvent exchange rates (from 1.4 to 24,000 s⁻¹ at 25°C) was observed, influenced by the coordination sphere and ligand structure. nih.gov
The substitution of carbonyl (CO) ligands with isocyanide (CNR) ligands in rhenium complexes can often be controlled to occur in a stepwise manner. This allows for the precise synthesis of mixed-ligand complexes. d-nb.info While many studies begin with rhenium carbonyl halides like [Re(CO)₅Br], the principles are applicable to the broader coordination chemistry of rhenium. d-nb.info
In the reaction of [Re(CO)₅Br] with p-fluorophenylisocyanide (CNPhpF), the degree of substitution is controlled by the reaction temperature and solvent. In boiling THF, the reaction proceeds with the replacement of two CO ligands to form fac-[Re(CO)₃Br(CNPhpF)₂]. d-nb.info At higher temperatures, such as in boiling toluene, further carbonyl exchange occurs, eventually leading to species like [Re(CO)Br(CNPhpF)₄] and the fully substituted [Re(CNPhpF)₆]⁺ cation. d-nb.info
Direct reactions with this compound precursors also yield isocyanide complexes. The reaction of (NBu₄)[ReOCl₄] with sterically hindered m-terphenyl (B1677559) isocyanides results in the formation of stable [ReOCl₄(CNArR)]⁻ or [ReOCl₃(CNArR)₂] complexes, depending on the stoichiometry of the added isocyanide. d-nb.info This demonstrates that isocyanide ligands can be directly incorporated into this compound frameworks through substitution reactions.
Formation of Polymeric and Dimeric Structures
The coordination chemistry of rhenium oxychlorides extends beyond simple mononuclear species to the formation of more complex dimeric and polymeric architectures. These structures are typically facilitated by the sharing of ligands, most notably oxygen or halide atoms, between two or more rhenium centers. This bridging leads to the creation of polynuclear complexes with distinct structural and electronic properties. The nature of the resulting structure is highly dependent on the specific this compound precursor, the reaction conditions, and the stoichiometry of the reactants.
Bridging Ligand Architectures (e.g., Re-O-Re Linkages)
A prominent feature in the chemistry of rhenium oxyhalides is the formation of μ-oxo bridges, leading to characteristic Re-O-Re linkages. These bridges are fundamental in the assembly of dimeric species from mononuclear precursors.
One well-characterized example of such a dimer is a compound with the formula Re₂O₃Cl₆. researchgate.net This molecule is composed of a central dimeric [Re₂O₃Cl₆] unit featuring a bridging oxygen atom that connects the two rhenium centers. researchgate.net The structure was determined by single-crystal X-ray diffraction, which revealed that the bridging oxygen atom lies on a center of symmetry. The distance of the Re-O bridge bond is 1.847(1) Å. In addition to the bridging oxo group, each rhenium atom is coordinated to a terminal oxo group, which is positioned cis to the bridge, with a shorter, strong bond of 1.69(2) Å. The coordination sphere around each pseudo-octahedral rhenium center is completed by chloride ligands. researchgate.net
The formation of oxygen-bridged dimeric species can also occur through the partial hydrolysis of mononuclear complexes. For instance, the partial hydrolysis of the oxopentachlororhenate(VI) ion, [ReOCl₅]²⁻, is known to produce an oxygen-bridged dimeric rhenium(VI) species. researchgate.net This demonstrates that the Re-O-Re linkage is a stable and accessible structural motif in the aqueous or semi-aqueous coordination chemistry of higher-valent rhenium oxychlorides.
The table below summarizes key structural parameters for the oxygen-bridged this compound dimer.
Table 1: Structural Data for Dimeric this compound Complex
| Compound Formula | Bridging Ligand | Re-O (Bridge) Distance (Å) | Re=O (Terminal) Distance (Å) | Symmetry Feature |
|---|
This compound Chemistry with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry due to their strong σ-donating properties. Their reactions with this compound precursors have yielded a diverse range of stable and catalytically relevant complexes. The primary starting material for many of these syntheses is the rhenium(V) complex, oxotrichlorobis(triphenylphosphine)rhenium(V), [ReOCl₃(PPh₃)₂]. nih.govrsc.orgresearchgate.net
The reaction of [ReOCl₃(PPh₃)₂] with various 1,3-dialkyl-4,5-dimethylimidazol-2-ylidene type NHCs results in the displacement of the triphenylphosphine and chloride ligands to form air-stable rhenium(V) oxo complexes. nih.gov The stoichiometry and the final structure of the resulting complex are highly dependent on the steric bulk of the alkyl substituents on the NHC ligand and the specific reaction conditions employed. nih.gov
Research has shown that the steric demands of the NHC can control the stability of mono-oxo intermediates. nih.gov For instance:
With less bulky NHCs like 1,3-dimethyl-4,5-dimethylimidazol-2-ylidene (Lᴹᵉ) or 1,3-diethyl-4,5-dimethylimidazol-2-ylidene (Lᴱᵗ), cationic mono-oxo complexes such as [ReOCl(Lᴹᵉ)₄]²⁺ and [ReOCl(Lᴱᵗ)₄]²⁺ can be isolated. nih.govrsc.org
In the presence of methanol (B129727), a complex like [ReO(OMe)(Lᴹᵉ)₄]²⁺ can be formed. nih.gov
When a more sterically hindered NHC, such as 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (Lⁱ⁻ᴾʳ), is used, the reaction proceeds directly to form the stable dioxo complex [ReO₂(Lⁱ⁻ᴾʳ)₄]⁺. nih.gov
These reactions typically yield six-coordinate rhenium complexes where four NHC ligands occupy the equatorial plane around the rhenium center. X-ray diffraction studies of complexes like [ReOCl(Lᴱᵗ)₄][PF₆]₂ and [ReO₂(Lⁱ⁻ᴾʳ)₄][ReO₄] have confirmed that the equatorial coordination sphere formed by the four carbene ligands is essentially planar, despite potential steric overcrowding. nih.gov An alternative synthetic route involves transmetallation from a silver-NHC complex. The reaction of [ReOCl₃(PPh₃)₂] with an excess of a silver(I)-NHC complex can also produce these cationic rhenium-NHC species. rsc.org
Table 2: Examples of Rhenium(V) Oxo Complexes with N-Heterocyclic Carbene Ligands
| Rhenium Precursor | NHC Ligand (L) | Resulting Complex | Key Structural Feature |
|---|---|---|---|
| [ReOCl₃(PPh₃)₂] | 1,3-dimethyl-4,5-dimethylimidazol-2-ylidene | [ReOCl(L)₄]²⁺ | Cationic mono-oxo complex with four NHCs |
| [ReOCl₃(PPh₃)₂] | 1,3-diethyl-4,5-dimethylimidazol-2-ylidene | [ReOCl(L)₄]²⁺ | Cationic mono-oxo complex with four NHCs |
| [ReOCl₃(PPh₃)₂] | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | [ReO₂(L)₄]⁺ | Cationic dioxo complex; bulky NHC favors this form |
Reactivity and Reaction Mechanisms of Rhenium Oxychlorides
Hydrolysis Reactions and Corresponding Product Formation (e.g., Perrhenic Acid)
The simplified reaction for the hydrolysis of a generic high-valent rhenium oxychloride can be represented as:
ReOₓClᵧ + (z)H₂O → HReO₄ + (y)HCl + ...
For many synthetic purposes, aqueous solutions of rhenium(VII) oxide and perrhenic acid are used interchangeably due to this rapid hydrolysis. wikipedia.org
Oxidation-Reduction Pathways
The rich redox chemistry of rhenium is evident in the reactions of its oxychlorides. These compounds can be reduced to lower oxidation state species or undergo disproportionation, highlighting the accessibility of multiple stable oxidation states for the element. mcmaster.ca
Higher-valent rhenium chlorides and oxychlorides can be reduced to form compounds with rhenium in lower oxidation states. A prominent example is the synthesis of trirhenium nonachloride (Re₃Cl₉), a key example of a metal cluster compound, through the reduction of rhenium pentachloride (ReCl₅). wikiwand.com This conversion is typically achieved by the thermal decomposition of ReCl₅ at elevated temperatures, where chlorine gas is liberated. wikipedia.org
The reaction is as follows: 3 ReCl₅ → Re₃Cl₉ + 3 Cl₂ wikipedia.org
This reaction is significant as it transforms a molecular compound with Re(V) into a trinuclear cluster with Re(III) centers featuring metal-metal bonds. Other reduction pathways exist for various rhenium compounds, leading to a range of lower-valent species.
Table 1: Selected Reduction Reactions of Rhenium Chlorides and Oxychlorides
| Starting Material (Oxidation State) | Reducing Agent/Condition | Product (Oxidation State) | Reference |
| Rhenium Pentachloride, ReCl₅ (V) | Heat (~500 °C) | Trirhenium Nonachloride, Re₃Cl₉ (III) | wikipedia.org |
| Rhenium Pentachloride, ReCl₅ (V) | Comproportionation with Re₃Cl₉ | Rhenium Tetrachloride, ReCl₄ (IV) | wikipedia.orgwikipedia.org |
| Perrhenic Acid, HReO₄ (VII) | Hydrogen Iodide, HI | Rhenium Tetraiodide, ReI₄ (IV) | wikipedia.org |
| Rhenium(VII) Oxide, Re₂O₇ (VII) | Carbon Monoxide, CO | Rhenium Trioxide, ReO₃ (VI) | wikipedia.org |
Rhenium(IV) compounds exhibit a notable tendency to disproportionate, particularly in solution. This process involves the simultaneous oxidation and reduction of Re(IV) to yield more stable Re(III) and Re(V) species. This behavior is considered a general characteristic of Re(IV) chloride chemistry in donor solvents. researchgate.net For example, when solutions of Re(IV) chloride in acidified methanol (B129727) are reacted with various ligands, the isolated products are often complexes of Re(III) and oxo-complexes of Re(V), rather than simple Re(IV) adducts. researchgate.net This suggests a disproportionation reaction such as:
2 Re(IV) → Re(III) + Re(V)
A similar disproportionation is observed for rhenium(IV) oxide (ReO₂) at high temperatures under vacuum, which yields rhenium(VII) oxide and metallic rhenium. wikipedia.org
7 ReO₂(s) → 2 Re₂O₇(g) + 3 Re(s) wikipedia.org
The disproportionation of Re(IV) in molten chloride salts has also been studied, where the [ReCl₆]²⁻ ion can be unstable under certain conditions. researchgate.net This reactivity underscores the thermodynamic instability of the Re(IV) oxidation state relative to its neighbors under specific chemical environments.
Mechanistic Insights into Catalytic Processes
Rhenium oxychlorides and related organorhenium oxides are effective catalysts for several important organic transformations. Mechanistic studies have provided significant insight into how these compounds facilitate complex bond reorganizations.
Rhenium complexes were among the early catalysts used for olefin metathesis, a powerful reaction that reorganizes carbon-carbon double bonds. wikiwand.comlehigh.edu High-valent rhenium oxides, such as methyltrioxorhenium (MTO), are particularly well-studied catalysts for this transformation. wikipedia.org The widely accepted mechanism is the Chauvin mechanism, which proceeds through a series of cycloaddition and cycloreversion steps. nih.gov
The catalytic cycle is initiated by the reaction of an olefin with a rhenium-alkylidene (rhenium-carbene) species. The key steps are:
[2+2] Cycloaddition: The olefin coordinates to the rhenium-carbene and undergoes a [2+2] cycloaddition to form a four-membered ring intermediate known as a rhenacyclobutane. nih.govuwindsor.ca
Cycloreversion: The rhenacyclobutane intermediate then cleaves in a different manner, releasing a new olefin and generating a new rhenium-alkylidene species.
Propagation: This new alkylidene can then react with another olefin molecule, propagating the catalytic cycle.
The efficiency of the catalyst is influenced by the ligands attached to the rhenium center, which affect the stability of the metallacyclobutane intermediate and the ease of olefin coordination. nih.gov
Figure 1: Simplified Chauvin Mechanism for Olefin Metathesis
Rhenium-centered catalysts are also capable of activating and functionalizing otherwise inert C-H and Si-H bonds.
C-H Activation: Computational studies on methane (B114726) activation by Re(III) and Re(V) complexes with oxygenated ligands have shown that the preferred mechanism is σ-bond metathesis. acs.org This pathway avoids the higher energy barriers associated with oxidative addition. In the metathesis mechanism, the C-H bond interacts with the rhenium center through a four-centered transition state, leading to the cleavage of the C-H bond and the formation of a new Re-C bond without a formal change in the metal's oxidation state. The electron density on the rhenium center, modulated by the surrounding ligands, is a key factor in determining the activation barrier. acs.org
Si-H Oxidation (Hydrosilylation): Rhenium-oxo complexes are effective catalysts for the hydrosilylation of carbonyl compounds, a reaction that involves the formal addition of an Si-H bond across a C=O double bond. mdpi.com Detailed mechanistic studies, including both experimental and computational work, have pointed to two primary competing pathways for the crucial Si-H bond activation step. mdpi.comencyclopedia.pubnih.gov
[2+2] Addition Mechanism: This pathway involves the direct, formal [2+2] addition of the silane's Si-H bond across a rhenium-oxo (Re=O) double bond. nih.govacs.org This forms a rhenium hydride intermediate with a siloxy (O-SiR₃) ligand. This intermediate then participates in the reduction of the carbonyl substrate. acs.org
Ionic Outer-Sphere Mechanism: In this alternative, the silane (B1218182) first coordinates to the rhenium center. mdpi.comencyclopedia.pub A subsequent nucleophilic attack by the carbonyl substrate on the coordinated silicon atom promotes the heterolytic cleavage of the Si-H bond. This generates an ion pair consisting of an anionic rhenium hydride and a silylated, activated substrate, which then combine to form the final product. mdpi.com
The operative mechanism can depend on the specific rhenium precursor, the ligands, and the silane used. Density functional theory (DFT) calculations have shown that either pathway can be energetically more favorable under different circumstances. mdpi.comnih.gov
Table 2: Proposed Mechanisms for Si-H Activation in Rhenium-Catalyzed Hydrosilylation
| Mechanism | Key Intermediate | Description | References |
| [2+2] Addition | Rhenium Hydride Siloxy Complex | The Si-H bond adds directly across the Re=O bond, forming Re-H and O-Si bonds simultaneously. | nih.govacs.org |
| Ionic Outer-Sphere | Ion Pair: [Re-H]⁻ and [R₂C=O-SiR₃]⁺ | Silane coordinates to Re, followed by nucleophilic attack from the carbonyl, leading to heterolytic Si-H cleavage. | mdpi.comencyclopedia.pub |
Carbon Dioxide Reduction Mechanisms with Rhenium Complexes
The electrochemical and photochemical reduction of carbon dioxide (CO₂) using rhenium complexes, particularly those based on the fac-[Re(bpy)(CO)₃Cl] (bpy = 2,2'-bipyridine) framework, has been a subject of extensive research. researchgate.netmdpi.com These complexes are notable for their ability to selectively convert CO₂ into carbon monoxide (CO). researchgate.netacs.org The catalytic cycle involves the rhenium complex acting as both a photosensitizer and a catalyst. acs.org The reaction mechanism can proceed through several pathways, primarily distinguished as unimolecular or bimolecular.
Unimolecular Mechanism: The unimolecular pathway begins with the rhenium complex undergoing a two-electron reduction to form a five-coordinate anionic species. mdpi.comnih.gov This highly reactive intermediate can then interact directly with a molecule of CO₂. A proposed sequence involves the initial reduction of the complex, followed by the loss of the chloride ligand. nsf.gov The resulting five-coordinate species reacts with CO₂ and a proton source to form a hydroxycarbonyl (B1239141) Re(I)-CO₂H intermediate. nih.gov A subsequent one-electron reduction leads to a species where the added electron is localized on the bipyridine ligand. nih.gov This increases the basicity of the oxygen atom, facilitating protonation and the cleavage of the C-O bond to release water and form a tetracarbonyl species, which then liberates CO. nih.gov
Bimolecular Mechanism: Alternatively, a bimolecular mechanism involves two singly-reduced rhenium catalyst molecules. nih.gov This pathway is prominent in producing CO and carbonate (CO₃²⁻) through a reductive disproportionation of two CO₂ molecules. nih.gov The mechanism requires two equivalents of the rhenium catalyst, each reduced by one electron. nih.gov These two catalyst molecules can then form a bridging CO₂ adduct. nih.gov Subsequently, a second CO₂ molecule inserts in a head-to-tail fashion, leading to the eventual formation of CO and carbonate. nih.gov The presence of hydrogen-bonding capabilities in the ligand framework can promote this bimolecular pathway, often at more positive potentials. nih.gov
Research has shown that the initial reduction is typically centered on the bipyridine ligand, forming a radical anion species, [ReI(bpy•−)(CO)₃Cl]⁻. nsf.gov This species can then undergo ligand exchange, for instance, with a coordinating solvent like acetonitrile (B52724) (CH₃CN), or lose the chloride ligand to form the active catalytic species. nsf.gov The efficiency and rate of CO₂ reduction are highly sensitive to the catalyst's structure, including the presence of secondary coordination sphere functionalities like amine groups that can influence turnover frequencies. nsf.gov
Table 1: Catalytic Turnover Frequencies (TOF) for CO₂ Reduction by Rhenium Complexes This table displays the turnover frequencies for a series of rhenium(I) fac-tricarbonyl complexes with different aniline-substituted bipyridine ligands, demonstrating the influence of the secondary coordination sphere on catalytic activity.
| Catalyst | Substituent Position | TOF (s⁻¹) | Faradaic Efficiency for CO (%) |
|---|---|---|---|
| ReBpy | (Reference) | 72.9 | ≥89 |
| 1-Re | ortho-aniline | 123 | ≥89 |
| 2-Re | meta-aniline | 239 | ≥89 |
| 3-Re | para-aniline | 109 | ≥89 |
Data sourced from a study conducted in the presence of trifluoroethanol (TFE). nsf.gov
Ligand Substitution Kinetics and Thermodynamics
Ligand substitution reactions in six-coordinate octahedral rhenium complexes are fundamental to their chemistry and catalytic applications. ufs.ac.za The mechanism of these substitutions, where one ligand is replaced by another, can be categorized as associative (A), dissociative (D), or interchange (I). ufs.ac.zalibretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate (e.g., a seven-coordinate species), which then releases the leaving group. ufs.ac.zalibretexts.org This pathway is characterized by a rate law that is dependent on the concentrations of both the complex and the incoming ligand. libretexts.org
Dissociative (D) Mechanism: The leaving group first detaches from the metal center in a slow, rate-determining step, creating a lower-coordination-number intermediate (e.g., a five-coordinate species). The incoming ligand then rapidly coordinates to this intermediate. ufs.ac.zalibretexts.org For 18-electron complexes, this is often the more likely pathway as it avoids a high-energy 20-electron intermediate. libretexts.org
Interchange (I) Mechanism: This is an intermediate mechanism where the leaving group is in the process of departing as the incoming ligand is binding. ufs.ac.za There is no distinct intermediate formed. The interchange mechanism can be further classified as associative-interchange (Iₐ) or dissociative-interchange (I_d) depending on the degree of bonding of the incoming and outgoing ligands in the transition state. ufs.ac.za
Kinetic studies on fac-[Re(CO)₃] complexes using techniques like stopped-flow spectrophotometry allow for the determination of rate constants for ligand substitution. ufs.ac.za For example, studies on the substitution of a methanol ligand in a fac-[Re(CO)₃(N,O-bidentate)(MeOH)] complex by various nucleophiles revealed an interchange-type mechanism. ufs.ac.za The reaction rates were found to be dependent on the concentration of the entering nucleophile, following second-order kinetics. ufs.ac.za
The thermodynamics of these reactions, including the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), provide further insight into the mechanism. rsc.org An associative pathway typically has a low or negative entropy of activation, reflecting the ordering of the system as the new ligand binds in the transition state. Conversely, a dissociative pathway generally shows a positive entropy of activation due to the increased disorder as the leaving group departs. libretexts.org The careful selection of metals and ligands can tune the kinetics and thermodynamics of these processes for specific catalytic functions. rsc.org
Disproportionation Kinetics in Molten Salts
In high-temperature molten salt environments, rhenium chloride species can undergo disproportionation reactions, where a species of a certain oxidation state reacts to form products of both higher and lower oxidation states. researchgate.netmdpi.com For instance, Re(III) has been observed to disproportionate into Re(0) metal and Re(IV) in molten 3LiCl-2KCl eutectic. researchgate.netznaturforsch.com
Studies on the stability of hexachlororhenate(IV) ions, [ReCl₆]²⁻, in various molten alkali chlorides (e.g., 3LiCl-2KCl, NaCl-KCl, NaCl-2CsCl, and CsCl) have shown that these species can also be unstable and decompose over time. researchgate.net This decomposition is a form of disproportionation. The kinetics of this process are dependent on the composition of the molten salt and the temperature. researchgate.netznaturforsch.com
The rate of [ReCl₆]²⁻ disproportionation has been observed to increase as the radius of the alkali metal cation in the molten salt solvent decreases. researchgate.netznaturforsch.com For example, at 750 °C, the decomposition is faster in NaCl-KCl melts compared to CsCl melts. This is attributed to the varying stabilizing effect of the cation on the [ReCl₆]²⁻ complex ion.
Table 2: Relative Concentration of [ReCl₆]²⁻ Over Time in Various Molten Chlorides at 750 °C This table illustrates the kinetics of [ReCl₆]²⁻ disproportionation by showing the decrease in its relative concentration over time in different molten alkali chloride mixtures.
| Time (min) | NaCl-KCl | 3LiCl-2KCl | NaCl-2CsCl | CsCl |
|---|---|---|---|---|
| 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| 20 | 0.85 | 0.90 | 0.95 | 0.98 |
| 40 | 0.72 | 0.81 | 0.91 | 0.96 |
| 60 | 0.61 | 0.73 | 0.87 | 0.94 |
| 80 | 0.52 | 0.66 | 0.83 | 0.92 |
| 100 | 0.44 | 0.60 | 0.79 | 0.90 |
Data adapted from graphical representations in scientific literature. researchgate.net
These kinetic findings are crucial for applications like the electrowinning and electrodeposition of high-purity rhenium metal from molten salt baths, as the stability and speciation of the rhenium ions directly impact the efficiency and outcome of the process. researchgate.netznaturforsch.com
Applications of Rhenium Oxychloride Compounds in Catalysis
Historical Role in Olefin Metathesis Catalysis
Rhenium compounds were among the early catalysts found to be effective for olefin metathesis, a reaction that involves the redistribution of alkene fragments. Rhenium heptoxide (Re₂O₇), often supported on alumina, showed high catalytic activity for this transformation, notably being capable of functioning efficiently at room temperature mdpi.com. While not a rhenium oxychloride itself, Re₂O₇ is a key precursor and its catalytic activity highlighted the potential of high-valent rhenium oxides in C-C bond formation researchgate.net. These early systems, which could also include transition metal chlorides activated by cocatalysts, paved the way for the development of more sophisticated and well-defined catalysts tamu.eduresearchgate.net. The catalyst system Re₂O₇/Al₂O₃, sometimes activated by organotin compounds, was a significant heterogeneous catalyst in this field mdpi.com. One of the most efficient catalysts to emerge from this research is methyltrioxorhenium (CH₃ReO₃, MTO), which is highly active not only in oxidation chemistry but also in olefin metathesis mdpi.comresearchgate.net.
Precursors for Industrial Catalysts
Rhenium compounds serve as critical precursors for the synthesis of robust industrial catalysts, particularly those used in the petroleum industry.
Development of Platinum-Rhenium Catalysts for Fuel Production
A major advancement in catalytic reforming for producing high-octane gasoline was the development of bimetallic platinum-rhenium (Pt-Re) catalysts supported on alumina in the 1960s google.com. These catalysts offered substantially improved stability and lower fouling rates compared to their monometallic platinum counterparts google.comosti.gov. The preparation of these catalysts often involves impregnating a porous support, like spheroidal alumina, with aqueous solutions containing platinum and rhenium precursors, such as HReO₄ researchgate.net. The interaction between platinum and rhenium is crucial to the catalyst's enhanced performance osti.gov. The addition of rhenium modifies the platinum surface, creating small ensembles of platinum atoms that enhance selectivity for mild dehydrogenation researchgate.net. Pt-Re catalysts are known for their good stability and long operational lifetimes, with regeneration cycles that can extend from three to five years, making them widely used in semi-regenerative reforming processes kczhly.com.
| Catalyst Composition | Support | Platinum (wt%) | Rhenium (wt%) | Application |
| Pt-Re | Spheroidal Alumina | ~0.24 - 0.26 | ~0.48 - 0.52 | Naphtha Reforming google.com |
| Pt-Re/Al₂O₃ | Alumina | - | - | Dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs) rsc.org |
Heterogeneous Catalysis with Rhenium Oxychlorides
Supported rhenium oxychlorides and related oxides are pivotal in the field of heterogeneous catalysis, particularly in the conversion of renewable resources like biomass. Rhenium's character as a versatile and oxophilic element makes it well-suited for these applications rsc.org.
Rhenium-Based Catalysts for Biomass Conversion
The catalytic transformation of lignocellulosic biomass into value-added chemicals and fuels is a key area of green chemistry where rhenium-based catalysts have gained significant attention rsc.org. Lignocellulose, composed of cellulose, hemicellulose, and lignin, can be catalytically upgraded to replace resources derived from petroleum researchgate.net. Heterogeneous catalysis is central to making the conversion of lignocellulosic biomass an economically viable reality rsc.org. Rhenium catalysts, often in the form of oxides (ReOₓ) on supports like ceria (CeO₂), carbon, or titania, are effective in these processes researchgate.netccspublishing.org.cn. For instance, Ni-Re bimetallic catalysts exhibit a synergy between the hydrogenation activity of nickel and the oxophilic acidity of rhenium oxides (ReOₓ), enabling the efficient conversion of biomass-derived molecules researchgate.net.
Deoxydehydration and Hydrodeoxygenation Processes in Biomass Valorization
Deoxydehydration (DODH) and hydrodeoxygenation (HDO) are crucial reactions for converting biomass, which is rich in oxygen, into valuable chemicals and fuels rsc.org. The DODH process, which removes vicinal hydroxyl (OH) groups from polyols (biomass-derived sugar alcohols), can be effectively catalyzed by oxorhenium compounds anl.govscilit.com. For example, heterogeneous ReOₓ catalysts supported on ceria (ReOₓ/CeO₂) have been developed for the DODH of various diols and polyols, such as glycerol and erythritol, using H₂ as a reducing agent researchgate.netresearchgate.net. Unsupported rhenium oxide nanoparticles have also been shown to catalyze the transformation of polyols into alkenes with high efficiency anl.gov. These catalytic systems often involve a Re(VII)/Re(V) redox couple anl.gov. The combination of rhenium oxides with noble metals like palladium can further enhance catalytic activity ccspublishing.org.cn.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Type |
| ReOₓ-Ag/CeO₂ | Erythritol | 1,3-butadiene | 90 | DODH researchgate.netresearchgate.net |
| ReOₓ/CeO₂ + Ni/CeO₂ | 1,4-anhydroerythritol | Tetrahydrofuran (B95107) | 99 | DODH + Hydrogenation researchgate.net |
| L₄Re(CO)₃ (precatalyst) | Glycerol | Allyl alcohol | - | DODH researchgate.net |
Homogeneous Catalysis with this compound Complexes
While much of the focus has been on heterogeneous systems, homogeneous rhenium catalysts are also effective for various transformations, including biomass conversion rsc.org. Rhenium complexes can act as catalysts for the deoxydehydration of diols and polyols in the liquid phase researchgate.net. For example, a tricarbonylrhenium complex has been reported as a pre-catalyst for the DODH of polyols, using an alcohol as both a reductant and a solvent under aerobic conditions to generate the active high-valent rhenium species in situ researchgate.net. In other applications, bio-inspired heterogeneous catalysts have been designed by integrating rhenium complexes, such as Re(O)(hoz)₂Cl, with metal nanoparticles on a carbon support for environmental applications like the reduction of aqueous perchlorate nih.govnih.gov. This approach combines the principles of homogeneous molecular catalysis with the practical benefits of a heterogeneous system nih.gov.
Rational Design and Engineering of this compound-Based Catalytic Systems
The advancement of this compound compounds as effective catalysts is increasingly driven by rational design and engineering principles. This approach moves beyond trial-and-error methods, employing a systematic, molecule-level strategy to create catalytic systems with enhanced activity, selectivity, and stability. By integrating computational modeling, strategic ligand modification, and careful selection of support materials, researchers can precisely tune the catalytic properties of rhenium complexes for specific applications.
Computational Modeling and Theoretical Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of rhenium-based catalysts. nih.govresearchgate.net These theoretical methods provide profound insights into reaction mechanisms, transition states, and the electronic structures of catalytic intermediates that are often difficult to study experimentally. binghamton.edu
DFT calculations allow researchers to:
Elucidate Reaction Pathways: By modeling the entire catalytic cycle, scientists can identify rate-determining steps and key intermediates. For instance, DFT has been used to investigate potential pathways for CO2 reduction to formate by tricarbonyl rhenium(I) complexes, identifying a modest energy barrier for the key insertion step in acetonitrile (B52724). nih.govresearchgate.net
Analyze Ligand Effects: Computational models can predict how changes in ligand structure will affect the electronic and steric properties of the rhenium center. This includes understanding how electron-donating or electron-withdrawing substituents on ligands modulate the energy of molecular orbitals, which is crucial for designing catalysts for applications like photodynamic therapy. nih.govresearchgate.net For alkyne metathesis catalyzed by Re(V) alkylidyne complexes, DFT calculations have revealed that steric properties, such as the bite angle of phosphine-phenolate ligands, influence catalyst isomerization and activity. nih.gov
Ligand-Centered Design Strategies
The ligands coordinated to the rhenium center are primary targets for engineering catalytic performance. The electronic and steric properties of these ligands directly influence the reactivity of the metal center.
Tuning Electronic Properties: The σ-donating and π-accepting characteristics of ligands can be systematically varied to modify the electron density at the rhenium core. Replacing pyridine (B92270) ligands with strongly σ-donating N-heterocyclic carbene (NHC) ligands, for example, has been shown to improve the catalytic performance of rhenium complexes in CO2 reduction. mdpi.com This modification beneficially shifts the reduction potentials relevant to electron transfer to the CO2 substrate. mdpi.com
Ancillary Ligand Dissociation: In many catalytic cycles involving complexes like fac-Re(L)(CO)3X (where X is a halide), the dissociation of the ancillary 'X' ligand is a crucial step to open a coordination site for the substrate. nsf.gov The strength of the Re-X bond is therefore a key parameter for catalyst design. Computational and experimental studies have shown that the choice of this halide or pseudohalide ligand significantly impacts catalytic turnover. For the photocatalytic reduction of CO2, changing the 'X' ligand from bromide or chloride to others like thiocyanate or triethylphosphine can dramatically decrease catalytic activity. nsf.gov
| "X" Ligand | Turnover Number (TON) for CO Production |
|---|---|
| Br (Bromide) | 32 |
| CH3CN (Acetonitrile) | 32 |
| Cl (Chloride) | Diminished Reactivity |
| NCS (Thiocyanate) | Diminished Reactivity |
| P(OEt)3 (Triethylphosphite) | 2 |
Support and Environmental Engineering
For heterogeneous catalysis, the support material and the surrounding environment are critical components of the engineered system. The interaction between the this compound species and the support can enhance stability, prevent aggregation, and influence the formation of the active catalytic sites.
Stabilization via Dispersion: Dispersing catalytically active species onto a stable support is a proven strategy to enhance durability. For example, while demonstrated with a related metal, the principle of dispersing ruthenium oxychloride species into a manganese oxide (MnOx) support creates a cost-effective and highly stable electrocatalyst for the oxygen evolution reaction in acidic media. ntu.edu.sgrsc.org The MnOx support, which is resistant to acid and oxidation, protects the active sites, showcasing a design strategy applicable to rhenium systems. ntu.edu.sg
Influence on Active Site Formation: The chemical properties of the support can directly influence the speciation and carburization of rhenium. In the hydrodeoxygenation of guaiacol, the choice of support material determined the nature of the resulting rhenium carbide species. An acidic support like zirconia (ZrO2) promoted the formation of a highly active and selective rhenium carbide catalyst, whereas a non-acidic silica (SiO2) support resulted in limited carburization. mdpi.com
Control of Rhenium Speciation: In bimetallic systems, such as Re/Pd on activated carbon for perchlorate reduction, the stability and activity are linked to the oxidation state of rhenium. nih.gov Engineering the system to operate under H2-reducing conditions is crucial to minimize leaching of the rhenium precursor (perrhenate) and promote its reduction to more active, lower-valent species like Re(I) on the catalyst surface. nih.gov Research has shown that the rate of perchlorate reduction is strongly dependent on the content and oxidation state of the surface-immobilized rhenium. nih.gov
| Support Material | Key Observation | Selectivity to Benzene | Conversion |
|---|---|---|---|
| ZrO2 (Zirconia) | Effective carburization, most active species | 22% | 98% |
| Al2O3 (Alumina) | Carburization occurred | Not specified | Not specified |
| SiO2 (Silica) | Limited carburization (non-acidic support) | Not specified | Not specified |
Rhenium Oxychlorides in Advanced Materials Science and Precursor Chemistry
Formation of Rhenium-Containing Films
The creation of thin films containing rhenium is critical for various applications, including in the semiconductor industry and for high-temperature protective coatings. nasa.gov Rhenium oxychlorides serve as effective precursors in vapor deposition techniques, allowing for the controlled growth of high-purity films.
Chemical Vapor Deposition (CVD) is a process that involves the reaction of vapor-phase chemical precursors to form a solid deposit on a substrate. acerde.com Rhenium oxyhalides, including oxychlorides, are used as precursors in cyclical deposition processes like Atomic Layer Deposition (ALD) or cyclical CVD (CCVD) to form rhenium-containing films. google.com These methods are advantageous as they allow for precise control over film thickness and composition at an atomic or molecular level. google.com
The general process involves sequential and alternating pulses of reactants. First, a substrate is exposed to a vaporized rhenium oxyhalide precursor. google.com This is followed by exposure to a second vapor-phase reactant, which can be a reducing agent, to form the desired rhenium-containing film. google.com The substrate temperature during deposition is a critical parameter, typically maintained between 80°C and 450°C. google.com
Specific rhenium oxychlorides are selected based on their volatility and decomposition characteristics. Among the common precursors are Rhenium Trioxychloride (ReO₃Cl) and Rhenium Dioxy Dichloride (ReO₂Cl₂). google.com These compounds can be used in cyclical deposition methods to create films such as rhenium oxide. google.com For instance, an intermediate rhenium oxide film can be formed, which is then treated with an additional oxygen-containing precursor to achieve the final desired composition. google.com Rhenium oxide films, such as rhenium (VII) oxide (Re₂O₇), possess dielectric properties that make them useful in electronic components like DRAM devices and capacitor structures. google.com
| Precursor | Deposition Method | Typical Substrate Temperature | Resulting Film Type |
| Rhenium Oxyhalides (general) | ALD, CCVD | 80°C - 450°C | Rhenium-containing films |
| Rhenium Trioxychloride (ReO₃Cl) | Cyclical Deposition | Not specified | Rhenium Oxide |
| Rhenium Dioxy Dichloride (ReO₂Cl₂) | Cyclical Deposition | Not specified | Rhenium Oxide |
Synthesis of Rhenium Nanomaterials
Rhenium nanoparticles (Re NPs) exhibit unique catalytic and electronic properties. Rhenium oxychlorides can serve as starting materials in various synthetic routes to produce these nanomaterials with controlled size and morphology.
Colloidal and microemulsion techniques are effective bottom-up approaches for synthesizing rhenium nanoparticles in a liquid medium. researchgate.net
In a typical colloidal synthesis , a rhenium precursor is reduced in the presence of a protective or capping agent to prevent nanoparticle agglomeration. researchgate.netdoaj.org For example, pseudo-spherical Re NPs with mean sizes ranging from 0.7 to 2.8 nm have been successfully synthesized using sodium borohydride (NaBH₄) as a reducing agent and polyvinylpyrrolidone (PVP) as a protective agent in an aqueous medium. researchgate.net The size and distribution of the resulting nanoparticles are influenced by parameters such as synthesis temperature, the addition rate of the reducing agent, and the molar ratio of the capping agent to the rhenium precursor. researchgate.net
The microemulsion method offers even greater control over nanoparticle size and distribution. researchgate.net This technique utilizes water-in-oil microemulsions, where tiny aqueous droplets dispersed in a continuous oil phase act as nanoreactors. nih.gov The reaction to form nanoparticles occurs when two microemulsions, one containing the metal precursor and the other a reducing agent, are mixed. nih.govmdpi.com This method has been used to produce Re NPs with mean sizes between 0.8 and 1.4 nm, with the final particle size being primarily affected by the water-to-surfactant ratio. researchgate.net
| Synthesis Method | Key Reagents | Controlling Factors | Resulting NP Size |
| Colloidal Synthesis | Rhenium precursor, Reducing agent (e.g., NaBH₄), Capping agent (e.g., PVP) | Temperature, Reagent addition rate, Capping agent ratio | 0.7–2.8 nm |
| Microemulsion | Rhenium precursor, Reducing agent, Surfactant, Oil phase | Water-to-surfactant ratio | 0.8–1.4 nm |
For catalytic applications, immobilizing metal nanoparticles on a high-surface-area support like carbon is a common strategy to enhance performance and stability. mdpi.com Carbon-supported rhenium nanoparticles can be prepared using methods such as impregnation-reduction. mdpi.com
In this process, a carbon support material is first impregnated with a solution containing a rhenium precursor, such as an oxychloride. Following impregnation, the metal ions are reduced to their metallic state through the addition of a reducing agent. mdpi.com The strong interaction between the rhenium nanoparticles and the carbon support can lead to improved catalytic activity. mdpi.com The pyrolysis of metal-organic compounds containing rhenium and an organic ligand can also be used to prepare carbon-coated metal nanoparticles. mdpi.com
Role in Cluster Chemistry
Rhenium has a remarkable tendency to form metal-metal bonds, leading to a rich and extensive field of cluster chemistry. academie-sciences.fr The foundational unit in much of this chemistry is the Re₆L₁₄ cluster, which features an octahedron of six rhenium atoms. academie-sciences.fr In this structure, inner ligands (Lⁱ) cap the triangular faces of the Re₆ octahedron, while apical ligands (Lᵃ) are located at the terminal positions. academie-sciences.fr
Halides, including chlorides, play a crucial role as ligands in the synthesis and stabilization of these clusters. researchgate.net For example, the well-known Re₃Cl₉ cluster contains a triangular arrangement of rhenium atoms with Re-Re double bonds. researchgate.net While the direct role of oxychloride ligands is less documented than that of simple halides, the principles of cluster chemistry allow for the incorporation of mixed-ligand systems. The presence of both oxide and chloride functionalities in a single precursor molecule offers potential pathways to new cluster compositions and structures. The synthesis often involves high-temperature reactions, but the solubility of some cluster compounds in polar solvents has opened avenues for solution-based "chimie douce" (soft chemistry) approaches, allowing for the creation of new materials where clusters are linked into larger polymeric structures. academie-sciences.fr
Thermal Decomposition Pathways to Trinuclear Rhenium Clusters
The thermal decomposition of rhenium halides and oxyhalides is a known route for synthesizing condensed rhenium cluster compounds. While specific pathways detailing the thermal decomposition of simple rhenium oxychlorides directly into discrete trinuclear clusters are not extensively documented in readily available literature, the general principle involves high-temperature reactions where precursor compounds undergo condensation and rearrangement. For instance, the synthesis of trinuclear rhenium halides, such as Re₃Cl₉, often involves the thermal treatment of higher rhenium chlorides. It is through such condensation reactions that Re-Re bonds are formed, leading to the stable triangular core characteristic of trinuclear rhenium clusters. Further research is required to specifically elucidate the decomposition mechanisms of various rhenium oxychloride species and their potential as direct precursors to targeted trinuclear clusters.
Cluster Excision and Core Substitution Reactions in Rhenium-Selenium-Chlorine Systems
A significant advancement in rhenium cluster chemistry involves the "excision" of intact cluster units from solid-state ternary phases. This method provides a pathway to soluble molecular clusters that can be further manipulated in solution. In the rhenium-selenium-chlorine system, solid phases containing [Re₆Se₈]²⁺ cluster cores can be treated with appropriate solvents and ligands to extract molecular species.
This process allows for subsequent core substitution reactions, demonstrating the versatility of the excised clusters as chemical building blocks. A notable example is the transformation involving chloride and selenide ions. The reaction of an excised cluster containing a chloride-rich core with a selenium source like Li₂Se can lead to the substitution of chlorine atoms within the cluster core for selenium atoms. This demonstrates the feasibility of Cl/Se core substitution, enabling the synthesis of new cluster compositions that may not be directly accessible through high-temperature solid-state synthesis. These reactions underscore the potential of this compound-related systems as precursors to a diverse family of molecular clusters with tunable core compositions.
Development of Mixed-Anion Compounds
The chemistry of rhenium oxychlorides extends to the formation of mixed-anion compounds, which have become a fertile ground for discovering novel quantum materials. The combination of oxide and chloride anions within the same crystal lattice allows for unique structural arrangements and electronic properties.
The arrangement of the S = 1/2 Re⁶⁺ ions in the A₃ReO₅Cl₂ compounds forms an anisotropic triangular lattice (ATL). arxiv.org This geometric arrangement is a source of magnetic frustration, where competing antiferromagnetic interactions cannot all be satisfied simultaneously. This frustration can suppress conventional long-range magnetic order, even at very low temperatures, and give rise to exotic ground states such as a quantum spin liquid (QSL). arxiv.orgwikipedia.org A QSL is a state of matter characterized by long-range quantum entanglement and the absence of magnetic order. wikipedia.org
In the A₃ReO₅Cl₂ family, the degree of anisotropy in the magnetic interactions (J and J') can be tuned by changing the alkaline earth cation (A). This allows for a systematic study of the ATL model. Despite significant two-dimensional magnetic couplings, these materials show no evidence of long-range magnetic order down to 2 K, suggesting a gapless spin liquid state. arxiv.org The phenomenon, termed "one-dimensionalization," is caused by geometrical frustration where growing antiferromagnetic correlations within the stronger chain direction effectively cancel out the weaker inter-chain couplings at low temperatures. arxiv.org This positions the rhenium oxychlorides A₃ReO₅Cl₂ as an ideal platform for investigating the physics of ATL magnets and the emergence of quantum spin liquid states. arxiv.org
Data Table: Magnetic Properties of A₃ReO₅Cl₂ Compounds
| Compound | J (K) | J' (K) | J'/J Ratio | Weiss Temperature (ΘW) (K) |
| Ba₃ReO₅Cl₂ | 19.5 | 9.2 | 0.47 | -21.6 |
| Sr₃ReO₅Cl₂ | 44.9 | 19.3 | 0.43 | -49.5 |
| Ca₃ReO₅Cl₂ | 41 | ~13.1 | ~0.32 | -36 |
Data sourced from references arxiv.org.
Advanced Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and reactivity of rhenium compounds. osti.gov DFT calculations allow for the prediction of various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic energies. researchgate.net
In the context of rhenium oxychlorides, DFT studies have been instrumental in understanding their bonding, orbital interactions, and reactivity. For instance, calculations on dinuclear rhenium(III) carboxylate complexes of the type Re₂(O₂CR)₄Cl₂, which share features with oxychloride systems, have provided detailed insights into their electronic structures. itn.pt These studies reveal that the highest occupied molecular orbitals (HOMOs) are often based on the halide ligands, influencing the compounds' electronic transitions and reactivity. itn.pt
Time-dependent DFT (TD-DFT) is a widely used extension of DFT for calculating the energies of electronic transitions. itn.pt This method has been successfully applied to reinterpret and reassign the electronic absorption spectra of rhenium complexes, leading to a more accurate understanding of their photophysical properties. itn.pt For example, in Re₂(O₂CCMe₃)₄Cl₂, TD-DFT calculations have allowed for the precise assignment of observed spectral bands to specific electronic transitions, such as Cl(π) → π* transitions. itn.pt
Furthermore, DFT calculations have been used to study the electronic structure of novel quantum magnets based on rhenium oxychlorides, such as A₃ReO₅Cl₂ (where A = Ba, Sr). le.ac.uk In these systems, DFT reveals strong hybridization between the rhenium 5d orbitals and the oxygen 2p orbitals, which is crucial for their magnetic properties. le.ac.uk Although standard DFT calculations may predict a metallic state for some of these materials, the inclusion of Coulomb interactions (U) correctly describes them as Mott insulators. le.ac.uk
The table below summarizes key findings from DFT calculations on various rhenium complexes, illustrating the types of insights that can be gained for rhenium oxychlorides.
| Rhenium Compound | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Re₂(O₂CCMe₃)₄Cl₂ | DFT/TD-DFT | Reassignment of electronic absorption spectrum; identification of halide-based HOMOs. | itn.pt |
| A₃ReO₅Cl₂ (A = Ba, Sr) | DFT | Strong hybridization of Re 5d and O 2p orbitals; prediction of a Mott insulating state. | le.ac.uk |
| [ReCl₃(L)(PPh₃)] | High-level ab initio | Pronounced multi-configuration nature of the ground triplet state. | acs.org |
| [Re₁₂CS₁₇(CN)₆]ⁿ⁻ | DFT (ELF analysis) | Analysis of bonding between a central carbon atom and the surrounding rhenium cluster. | youtube.com |
Molecular Dynamics Simulations of Rhenium Oxychloride Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows for the exploration of conformational changes, solvent effects, and the dynamics of interactions within a system. rsc.org While specific MD simulation studies solely focused on this compound are not abundant in the literature, the methodology has been successfully applied to various other rhenium complexes, demonstrating its potential for providing valuable insights into the behavior of this compound systems. itn.ptresearchgate.netresearchgate.net
The development of accurate force fields is a critical prerequisite for meaningful MD simulations. researchgate.net A force field is a set of parameters that describes the potential energy of a system of particles. For organometallic compounds, including those of rhenium, specialized force fields have been developed and validated against experimental data such as enthalpies of sublimation and X-ray diffraction measurements. researchgate.net These force fields can then be used to simulate the behavior of these compounds in the solid or liquid state.
MD simulations can be particularly useful for understanding the behavior of rhenium complexes in solution. For example, in a study of a rhenium carbonyl diimine complex, MD simulations were used to sample the ground state conformations in solution, providing a more realistic model for subsequent quantum-chemical calculations of excited states. dntb.gov.uaarxiv.org These simulations can reveal the distribution of different conformers and the influence of the solvent on the complex's structure and dynamics. dntb.gov.uaarxiv.org
Furthermore, MD simulations have been employed to investigate the interactions of rhenium complexes with biological macromolecules. For instance, simulations have provided insights into the binding modes of rhenium complexes with G-quadruplex DNA, which is relevant to their potential anticancer activity. researchgate.net In such studies, MD can elucidate the specific interactions, such as hydrogen bonding and electrostatic interactions, that stabilize the complex-biomolecule adduct.
The general workflow for an MD simulation of a this compound system would typically involve:
System Setup: Defining the initial coordinates of the this compound molecule and any surrounding solvent molecules in a simulation box.
Force Field Parameterization: Assigning a suitable force field to describe the interactions between all atoms in the system. This may require the development of new parameters for the rhenium center and its coordination environment.
Equilibration: Running a short simulation to allow the system to reach a stable temperature and pressure.
Production Run: Running a longer simulation to collect data on the system's trajectory.
Analysis: Analyzing the trajectory to extract information about the system's structural and dynamic properties.
| System Studied | Simulation Focus | Key Insights | Reference |
|---|---|---|---|
| Rhenium organometallic compounds | Force field development | Reproduced experimental enthalpies of sublimation and unit cell parameters. | researchgate.net |
| [Re(CO)₃(Im)(Phen)]⁺ in solution | Sampling of ground state conformations | Demonstrated the importance of vibrational sampling for studying excited states. | dntb.gov.uaarxiv.org |
| Rhenium complexes with G-quadruplex DNA | Binding mode analysis | Provided insights into the interactions stabilizing the complex-DNA adduct. | researchgate.net |
Spectroscopic Simulations and Interpretation of Experimental Data
Computational spectroscopy plays a crucial role in interpreting and understanding the experimental spectra of complex molecules like rhenium oxychlorides. mdpi.com By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure and bonding. mdpi.com
Time-dependent density functional theory (TD-DFT) is a prominent method for simulating electronic absorption spectra (UV-Vis). itn.pt As mentioned previously, TD-DFT calculations have been successfully used to revise the assignments of spectral bands for dinuclear rhenium(III) carboxylate chlorides. itn.pt The agreement between calculated and observed electronic transitions for compounds like Re₂(O₂CCMe₃)₄Cl₂ is often quite good, allowing for confident interpretation of the experimental data. itn.pt
Vibrational spectroscopy, such as infrared (IR) and Raman, provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes, which can then be compared to experimental spectra. This comparison can help to confirm the structure of a newly synthesized compound or to understand how the vibrational modes are affected by changes in the chemical environment. For example, in a study of new rhenium metal complexes, DFT was used to compute the vibrational frequencies, aiding in the interpretation of their IR spectra. researchgate.net
The simulation of more complex spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS), can provide even more detailed information about the electronic structure of rhenium oxychlorides. While computationally more demanding, these methods can probe the local environment and oxidation state of the rhenium atom with high sensitivity.
The synergy between computational simulation and experimental spectroscopy is a powerful approach for characterizing new materials. The process typically involves:
Obtaining an experimental spectrum (e.g., UV-Vis, IR, Raman).
Optimizing the geometry of the proposed molecular structure using a suitable theoretical method (e.g., DFT).
Simulating the corresponding spectrum using an appropriate computational technique (e.g., TD-DFT for UV-Vis, harmonic frequency calculations for IR/Raman).
Comparing the simulated and experimental spectra to validate the proposed structure and assign the observed spectral features.
| Spectroscopic Technique | Computational Method | Information Obtained | Reference |
|---|---|---|---|
| UV-Vis Absorption | TD-DFT | Energies and intensities of electronic transitions. | itn.pt |
| Infrared (IR) Spectroscopy | DFT (Harmonic Frequency) | Frequencies and intensities of vibrational modes. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO, etc.) | Chemical shifts and coupling constants. | acs.org |
Thermodynamic Modeling of Reaction Pathways and Phase Stability
Thermodynamic modeling provides a quantitative framework for understanding the feasibility and stability of chemical reactions and phases involving rhenium oxychlorides. By calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, it is possible to predict the spontaneity of reactions and the conditions under which different compounds are stable.
First-principles calculations based on DFT can be used to determine the thermodynamic properties of rhenium compounds. nih.gov For instance, the standard enthalpy of formation of rhenium oxide tetrachloride (ReOCl₄) has been determined experimentally and can be complemented by theoretical calculations. le.ac.uk Similarly, the heats of formation for rhenium trichloride (B1173362) (ReCl₃) and rhenium tribromide (ReBr₃) have been established, providing essential data for thermodynamic models. osti.gov
Thermodynamic calculations are crucial for understanding the synthesis and decomposition of rhenium oxychlorides. For example, in the synthesis of metallic rhenium via solution combustion, thermodynamic modeling revealed that a reducing atmosphere favors the complete reduction of rhenium oxides, while oxidizing conditions favor the formation of species like rhenium dioxide. polimi.it Such models can help in optimizing reaction conditions to obtain the desired product.
Phase stability is another critical area where thermodynamic modeling is applied. Computational studies can predict the relative stability of different crystal structures or phases of a material as a function of temperature and pressure. For instance, in the study of Al-containing transition metal nitrides, first-principle investigations were used to understand the phase stability of these materials, a concept that is also applicable to mixed-anion systems like rhenium oxychlorides. These calculations can identify the driving forces for phase transformations or decomposition, such as lattice strain or electronic band structure mismatch.
A typical thermodynamic modeling study of a reaction involving this compound might involve:
Calculating the ground-state energies of all reactants, products, and possible intermediates using DFT.
Computing the vibrational frequencies to obtain zero-point energies and thermal corrections to the enthalpy and entropy.
Calculating the Gibbs free energy change (ΔG) for the reaction at different temperatures to determine its spontaneity.
Constructing a potential energy surface to identify transition states and determine the energy barriers for the reaction.
| Compound/System | Thermodynamic Property | Method | Finding | Reference |
|---|---|---|---|---|
| Rhenium oxide tetrachloride | Standard enthalpy of formation | Experimental | Determined as -600.1 +/- 16.6 kJ mol⁻¹ | le.ac.uk |
| Rhenium trichloride | Heat of formation | Experimental | Determined as -63.0 +/- 0.8 kcal mol⁻¹ | osti.gov |
| Metallic Rhenium Synthesis | Reaction thermodynamics | Thermodynamic calculations | Reducing conditions favor metallic rhenium formation. | polimi.it |
| hcp Rhenium | Thermodynamic properties | DFT | Prediction of heat capacity and entropy. | nih.gov |
Kinetic Modeling of Reaction Processes and Mechanisms
While thermodynamics determines the feasibility of a reaction, kinetics governs the rate at which it occurs. Kinetic modeling of reaction processes involving rhenium oxychlorides aims to elucidate the detailed mechanism of a reaction and to predict its rate under various conditions.
Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. polimi.it By mapping out the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key parameter in kinetic models.
For example, in a study of rhenium-catalyzed alkyne metathesis, DFT calculations were used to investigate the reaction mechanism. The calculations revealed a multi-step pathway involving dissociation of a ligand, coordination of the alkyne, and a cycloaddition-cycloelimination sequence. By calculating the free energy profile for this pathway, the rate-determining step could be identified, providing valuable insights for catalyst design.
Kinetic analysis of experimental data is another important aspect of kinetic modeling. By measuring the reaction rate as a function of reactant concentrations, temperature, and other variables, a rate law can be determined. This rate law provides a mathematical description of the reaction kinetics and can be used to test proposed mechanisms. For instance, kinetic studies of the substitution reactions of rhenium carbonyl halide dimers have helped to elucidate the mechanisms of these fundamental transformations.
The development of a comprehensive kinetic model for a reaction involving this compound would typically involve:
Proposing a plausible reaction mechanism based on chemical intuition and preliminary computational studies.
Calculating the energetics of each elementary step in the mechanism, including the structures and energies of all intermediates and transition states.
Using transition state theory to calculate the rate constants for each elementary step.
Comparing the predictions of the model with experimental kinetic data to validate or refine the proposed mechanism.
| Reaction System | Modeling Approach | Key Insights | Reference |
|---|---|---|---|
| Rhenium-catalyzed alkyne metathesis | DFT calculations | Elucidation of a multi-step reaction mechanism and identification of the active catalytic species. | |
| Rhenium carbonyl halide dimer substitution | Experimental kinetic studies | Determination of rate laws and mechanistic pathways for ligand substitution. | acs.org |
| Thermal decomposition of biomass | Multi-step kinetic model | Prediction of product yields and composition. |
Computational Analysis of Quantum Magnetic Properties in Rhenium Oxychlorides
Certain rhenium oxychlorides have been identified as quantum magnets, materials in which quantum fluctuations play a dominant role in their magnetic behavior, even at low temperatures. le.ac.ukresearchgate.net Computational analysis, particularly using first-principles calculations based on DFT, is essential for understanding the origin of these fascinating magnetic properties. le.ac.ukresearchgate.net
A notable example is the family of compounds A₃ReO₅Cl₂ (A = Sr, Ba), which are considered to be anisotropic triangular lattice (ATL) quantum antiferromagnets. le.ac.ukresearchgate.net In these materials, the Re⁶⁺ ions have a 5d¹ electronic configuration, resulting in a spin of S = 1/2. researchgate.net These spins are arranged on a triangular lattice, which is known to lead to geometric frustration and can suppress long-range magnetic ordering, potentially giving rise to exotic states like a quantum spin liquid. le.ac.uk
First-principles calculations for these rhenium oxychlorides provide crucial information about their electronic and magnetic structure. le.ac.uk These calculations show that the magnetism arises from the antibonding states formed by the hybridization of rhenium 5d and oxygen 2p orbitals around the Fermi energy. le.ac.uk The calculations can also be used to estimate the strength of the magnetic exchange interactions (J and J') between the rhenium ions, which are critical for understanding the magnetic behavior. le.ac.ukresearchgate.net
For A₃ReO₅Cl₂ (A = Ba, Sr), the calculated magnetic interactions, in conjunction with experimental magnetic susceptibility data, indicate that these systems behave as one-dimensional spin chains despite the two-dimensional nature of their crystal structure. le.ac.ukresearchgate.net This "one-dimensionalization" is a consequence of the geometric frustration on the anisotropic triangular lattice. researchgate.net
Furthermore, computational studies can help to explain other magnetic properties, such as the effective magnetic moment and the g-factor. le.ac.uk For the 5d¹ electronic configuration in these rhenium oxychlorides, spin-orbit interactions play a significant role, leading to a g-factor that is reduced from the spin-only value of 2. researchgate.net DFT calculations can provide a theoretical basis for these experimental observations.
The table below summarizes the key magnetic parameters for some this compound quantum magnets, derived from a combination of experimental measurements and computational analysis.
| Compound | Magnetic Lattice Type | Exchange Interactions (K) | J'/J Ratio | Key Magnetic Feature | Reference |
|---|---|---|---|---|---|
| Ba₃ReO₅Cl₂ | Anisotropic Triangular | J = 19.5, J' = 9.2 | 0.47 | One-dimensionalization by frustration | le.ac.ukresearchgate.net |
| Sr₃ReO₅Cl₂ | Anisotropic Triangular | J = 44.9, J' = 19.3 | 0.43 | One-dimensionalization by frustration | le.ac.ukresearchgate.net |
| Ca₃ReO₅Cl₂ | Anisotropic Triangular | - | 0.32 | Tomonaga-Luttinger liquid-like behavior | researchgate.net |
Future Directions and Emerging Research Challenges
Exploration of Novel Rhenium Oxychloride Architectures and Their Properties
The synthesis and characterization of new structural motifs are at the heart of advancing materials science. For rhenium oxychlorides, research is moving beyond simple molecular structures to complex, multidimensional architectures with emergent properties.
A significant area of exploration is the synthesis of novel quantum antiferromagnets based on this compound structures. researchgate.netarxiv.org For example, compounds with the general formula A₃ReO₅Cl₂ (where A can be Strontium or Barium) have been synthesized, revealing an anisotropic triangular lattice (ATL) of Re⁶⁺ ions. researchgate.netarxiv.org These materials exhibit unique magnetic properties, such as a gapless spin liquid state, which is a consequence of one-dimensionalization by geometrical frustration. researchgate.net The discovery of pleochroism in Ca₃ReO₅Cl₂, where the material's color changes depending on the viewing angle and light polarization, demonstrates how the 5d orbitals of rhenium in an oxychloride environment can lead to unique optical properties. u-tokyo.ac.jp
Another promising direction is the construction of coordination polymers using this compound-based units. mdpi.comrsc.org These materials can form two-dimensional or three-dimensional frameworks with tunable porosity and functionality. mdpi.comrsc.org By selecting appropriate organic linkers, researchers can create complex structures like 2D networks of metallo-capsules. rsc.org These porous architectures are being investigated for applications such as gas storage and guest uptake, with one study demonstrating the complexation of iodine within a rhenium-based coordination polymer. rsc.org The development of such materials relies on understanding the coordination chemistry of rhenium cluster anions, such as [Re₆Q₈(CN)₆]⁴⁻ (where Q = S or Se), which can be linked by metal cations to form extended networks with interesting luminescent properties. mdpi.comnih.gov
Table 1: Properties of Novel this compound-Based Architectures
| Compound/Class | Structural Feature | Key Property | Potential Application |
| A₃ReO₅Cl₂ (A=Sr, Ba) | Anisotropic Triangular Lattice (ATL) | Quantum antiferromagnetism, one-dimensionalization researchgate.netarxiv.org | Quantum computing, spintronics |
| Ca₃ReO₅Cl₂ | Distorted square pyramidal coordination | Pleochroism (color change with viewing angle/light polarization) u-tokyo.ac.jp | Optical filters, sensors |
| Rhenium Coordination Polymers | 2D/3D frameworks, metallo-capsules | Porosity, luminescence, guest uptake mdpi.comrsc.org | Gas storage, catalysis, sensing |
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the intricate mechanisms of reactions involving rhenium oxychlorides requires observing the catalyst and reacting species under actual process conditions. The development of advanced in situ and operando spectroscopic techniques is crucial for capturing transient intermediates and understanding dynamic structural changes.
Techniques like X-ray Absorption Fine Structure (XAFS) and Fourier-Transform Infrared (FT-IR) spectroscopy are being applied in an operando mode to monitor reactions in real-time. tind.iotind.io For instance, such methods have been used to precisely investigate the photoreduction of CO₂ catalyzed by rhenium complexes, revealing the change in the rhenium center's valence state during the catalytic cycle. tind.iotind.io Similarly, operando Raman spectroscopy has been employed to follow the controlled hydration of rhenium heptoxide (a precursor to oxychlorides), allowing for the identification of intermediate species like Re₂O₇·2H₂O. nih.gov
These advanced spectroscopic tools provide invaluable data on:
Reaction Kinetics: Tracking the formation and decay of reactants, intermediates, and products in real time. tind.ionih.gov
Catalyst State: Observing the structural and electronic state of the this compound catalyst under working conditions to identify the true active site. arxiv.org
Mechanism Elucidation: Providing direct evidence for proposed reaction pathways, such as the oxidative addition of CO₂ to a Rhenium center. tind.io
Future challenges include improving the time resolution of these techniques to capture very short-lived species and developing specialized cells that can withstand the often harsh conditions of catalysis while remaining transparent to the spectroscopic probe. mt.comresearchgate.net The combination of multiple spectroscopic methods simultaneously will provide a more complete picture of complex reaction systems. researchgate.net
Rational Design Strategies for Enhanced this compound Catalysts
Moving beyond trial-and-error, the future of catalyst development lies in rational design. This approach involves establishing clear structure-activity relationships to create catalysts with enhanced activity, selectivity, and stability. For this compound catalysts, this involves tuning the electronic and steric properties of the metal center.
Key strategies for the rational design of catalysts, which are applicable to rhenium oxychlorides, include:
Support Engineering: The choice of support material can significantly influence the dispersion, stability, and reactivity of the active rhenium species. mdpi.com Mesoporous materials like certain aluminas can provide high surface area and controlled environments for the catalytic sites. mdpi.com
Ligand Modification: In molecular this compound catalysts, modifying the surrounding ligands can tune the electronic properties of the rhenium center, thereby influencing its catalytic activity.
Heterostructure Formation: Creating interfaces between rhenium oxides/oxychlorides and other materials can lead to synergistic effects, enhancing catalytic performance and durability. researchgate.net
Computational Guidance: Using theoretical models to predict how structural changes will affect catalytic performance, thereby guiding synthetic efforts towards the most promising candidates. rsc.org
Research has shown that rhenium-containing catalysts are active in a variety of reactions, including olefin metathesis and selective oxidations. mdpi.com The goal of rational design is to optimize these systems for specific industrial applications, such as producing high-octane fuels or fine chemicals, by controlling the catalyst's structure at the atomic level. researchgate.net
Integration of Theoretical and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating discovery. For rhenium oxychlorides, this integration allows for the prediction of properties and reaction mechanisms, guiding experimental efforts and providing a deeper understanding of observed phenomena.
Density Functional Theory (DFT) and time-dependent DFT (TDDFT) are central computational tools in this field. nih.govrsc.org These methods are used to:
Predict Structures: Optimize the geometries of ground and excited states of rhenium complexes. nih.gov
Simulate Spectra: Calculate absorption and emission spectra, which can be compared with experimental data to confirm structural assignments. nih.govrsc.org
Elucidate Electronic Properties: Analyze molecular orbitals, bonding, and charge transfer characteristics to understand reactivity and photophysical behavior. nih.govresearchgate.net
Model Reaction Pathways: Calculate the energetics of different reaction steps to determine the most likely mechanism and identify rate-determining steps. ethz.ch
For example, DFT calculations have been instrumental in confirming the spectral assignments for the intermediate species in the hydration of Re₂O₇. nih.gov In the study of novel magnetic materials like Ba₃ReO₅Cl₂, first-principles calculations helped to estimate the magnetic interaction parameters, which were consistent with experimental susceptibility measurements. arxiv.org The challenge lies in increasing the accuracy of these computational models, particularly for heavy elements like rhenium where relativistic effects are significant, and in modeling complex, dynamic systems under realistic reaction conditions.
Table 2: Integration of Theoretical and Experimental Techniques
| Technique | Application in this compound Research | Example Finding |
| Experimental | ||
| Single-Crystal X-ray Diffraction | Determines precise atomic structures of novel compounds. nih.gov | Characterized the structure of ReOCl₄·H₂O. researchgate.net |
| Operando Spectroscopy (XAS, FTIR, Raman) | Monitors catalyst and reaction species in real-time. nih.gov | Identified Re₂O₇·2H₂O as a key intermediate in Re₂O₇ hydration. nih.gov |
| Magnetic Susceptibility Measurement | Probes magnetic properties of materials. researchgate.net | Confirmed antiferromagnetic behavior in A₃ReO₅Cl₂ compounds. researchgate.net |
| Theoretical | ||
| Density Functional Theory (DFT) | Predicts ground-state structures and electronic properties. rsc.org | Elucidated bonding properties of p-tolylimido rhenium(V) complexes. rsc.org |
| Time-Dependent DFT (TDDFT) | Simulates UV-Vis absorption and emission spectra. nih.gov | Assigned transitions in Re(I) complexes as MLCT/LLCT. nih.gov |
| First-Principles Calculations | Models solid-state properties and magnetic interactions. arxiv.org | Estimated magnetic coupling constants (J and J') in ATL magnets. arxiv.org |
Discovery of New Applications in Functional Materials and Nanotechnology
The unique electronic, magnetic, and catalytic properties of rhenium oxychlorides make them promising candidates for a new generation of functional materials and nanotechnologies.
Emerging applications include:
Advanced Electronics and Spintronics: The quantum magnetic properties of materials like A₃ReO₅Cl₂ could be harnessed for data storage and quantum information processing. researchgate.net
Nanocatalysis: Rhenium-based nanoparticles and nanostructures are being explored as highly active and selective catalysts. arxiv.orgmdpi.com The high surface-area-to-volume ratio of nanomaterials can lead to enhanced catalytic efficiency. Rhenium disulfide and trioxide nanomaterials, in particular, show promise. mdpi.com
Biomedical Imaging and Therapy: Rhenium complexes are being investigated for applications in diagnosis and cancer therapy. mdpi.comd-nb.infonih.gov Their luminescence properties are suitable for bio-optical imaging, and the high atomic number of rhenium makes them potential CT contrast agents. mdpi.comd-nb.info While current research often focuses on other rhenium complexes, the versatile chemistry of oxychlorides could be adapted for these applications.
Future research will focus on the controlled synthesis of this compound nanostructures (e.g., nanoparticles, nanowires, thin films) and the integration of these materials into functional devices. The development of new synthetic routes, such as layer-by-layer deposition, will be key to creating well-defined nanostructured materials for targeted applications. nsf.gov
Q & A
Q. What are the standard protocols for synthesizing rhenium oxychloride in anhydrous conditions?
this compound (ReOCl₄) synthesis typically involves reacting ReO₃ with ReCl₅ under controlled anhydrous conditions. Key steps include:
- Purifying ReO₃ and ReCl₅ via sublimation to remove impurities.
- Conducting reactions in sealed glass ampoules under inert gas (e.g., nitrogen) to prevent hydrolysis.
- Heating the mixture to 160°C for 24–48 hours, followed by fractional distillation to isolate ReOCl₄ . Methodological Note: Use Schlenk-line techniques for handling moisture-sensitive reagents. Confirm anhydrous conditions via Karl Fischer titration.
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Raman Spectroscopy: Identifies Re=O stretching vibrations (~980 cm⁻¹) and Re-Cl bonds (~320 cm⁻¹).
- X-ray Diffraction (XRD): Resolves crystal structure, confirming tetragonal symmetry with Re in a distorted octahedral geometry .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, showing decomposition above 200°C to ReO₃ and Cl₂ gas .
Q. What are the primary challenges in maintaining this compound’s stability during storage?
ReOCl₄ reacts violently with moisture, necessitating storage under nitrogen in flame-sealed ampoules at –20°C. Use PTFE-lined caps to avoid chloride leaching from glass containers .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal decomposition pathways be resolved?
Discrepancies in decomposition products (e.g., ReO₃ vs. ReCl₃) arise from trace water or oxygen contamination. To address this:
- Replicate experiments under rigorously anhydrous conditions (e.g., glovebox with <1 ppm H₂O).
- Use mass spectrometry to track Cl₂ and O₂ evolution during TGA.
- Compare kinetic data with computational models (e.g., DFT simulations of decomposition energetics) .
Q. What experimental designs are optimal for studying this compound’s catalytic activity in oxidation reactions?
- Reaction Setup: Use a high-pressure Parr reactor for gas-phase reactions (e.g., CH₄ oxidation). Monitor O₂ partial pressure and temperature gradients.
- In Situ Spectroscopy: Employ FTIR or XAS to track Re oxidation states during catalysis.
- Control Experiments: Compare activity with ReCl₅ and ReO₃ to isolate ReOCl₄’s role .
Q. How can computational methods validate the electronic structure of this compound?
- Density Functional Theory (DFT): Calculate bond lengths, Mulliken charges, and frontier orbitals. Validate against experimental XRD and XPS data.
- Molecular Dynamics (MD): Simulate hydrolysis pathways to identify intermediates (e.g., ReOCl₃(OH₂)) .
Q. What strategies mitigate spectral interference when analyzing this compound in mixed-halide systems?
- High-Resolution ICP-MS: Use collision/reaction cells to suppress isobaric overlaps (e.g., ¹⁸⁵Re⁺ vs. ¹⁸⁷Os⁺).
- Synchrotron XPS: Resolve Re 4f peaks from overlapping Cl 2p signals via monochromatic excitation .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in reported solubility profiles of this compound?
- Standardize Solvents: Use dried, deoxygenated solvents (e.g., THF, CCl₄) with controlled dielectric constants.
- Quantify Solubility: Apply the van’t Hoff equation to correlate temperature-dependent solubility with lattice energy calculations .
Q. What statistical approaches are suitable for interpreting kinetic data in this compound reactions?
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
